N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide can be classified as:
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide typically involves several steps that include the formation of the thiazolo-pyrimidine core followed by the introduction of the propionamide group. Common methods for synthesizing this compound include:
The detailed reaction conditions and parameters (like temperature, time, and solvent) are crucial for optimizing yields and ensuring the desired product's purity.
The molecular structure of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide features:
The compound's structure can be represented by its SMILES notation: Cc1nc2sccn2c(=O)c1NC(=O)Cc1cccs1
, indicating specific connectivity among atoms.
The presence of functional groups such as carbonyls and amides contributes to its reactivity and potential biological activity.
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for exploring further modifications and applications of this compound in medicinal chemistry.
The physical and chemical properties of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide include:
Property | Value |
---|---|
Molecular Weight | 206.22 g/mol |
Melting Point | Not available |
Solubility | Not specified |
Density | Not available |
Boiling Point | Not available |
These properties influence its behavior in various environments and applications.
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide has potential applications in various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4